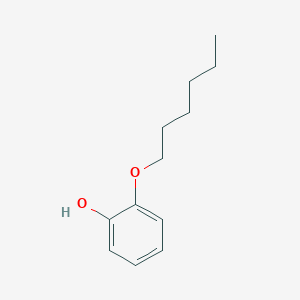

2-(Hexyloxy)phenol

Übersicht

Beschreibung

“2-(Hexyloxy)phenol” is a type of phenol derivative. Phenols are a class of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They exhibit unique physical and chemical properties when compared to alcohol .

Synthesis Analysis

Phenols can be synthesized via substitution reactions . A scalable and green protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

The “2-(Hexyloxy)phenol” molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenols are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present . The solubility of phenol tends to decrease with an increase in the size of the aryl group present .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization

- Facile Synthesis of Phenols : Phenols, including structures similar to 2-(Hexyloxy)phenol, can be synthesized using copper(I)-catalyzed tandem transformation techniques. This process involves C-S coupling and C-H functionalization, indicating potential for creating diverse phenolic compounds for various applications (Xu et al., 2010).

2. Phenolic Compounds in Industrial Applications

- Liquid Crystal Compounds : Certain phenolic compounds form liquid crystal phases, used in display technologies and materials science. For instance, esters of hydroxy-substituted triphenylenes, which have structural similarities to 2-(Hexyloxy)phenol, exhibit columnar liquid crystal phases (Boden et al., 2001).

3. Biological and Health Applications

- Antioxidant Properties : Phenolic compounds are known for their antioxidant properties. They play important roles in plant physiology, human diet, and potentially in health-promoting benefits. This suggests that 2-(Hexyloxy)phenol could have similar applications (Balasundram et al., 2006).

- Therapeutic Delivery and Biomedical Applications : Polyphenol-containing nanoparticles, which may include derivatives of 2-(Hexyloxy)phenol, show promise in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation and anticancer activities (Guo et al., 2021).

4. Phenolic Compounds in Plant Defense

- Role in Plant Interactions : Phenolics, including structures similar to 2-(Hexyloxy)phenol, play crucial roles in plant defense against pathogens and in plant-microbe interactions. They are involved in lignin and pigment biosynthesis, providing structural integrity to plants (Bhattacharya et al., 2010).

Wirkmechanismus

Target of Action

As a phenolic compound, it may interact with various proteins and enzymes in the body, similar to other phenols .

Mode of Action

Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . This suggests that 2-(Hexyloxy)phenol might interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure .

Biochemical Pathways

They are synthesized via the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Polyphenols, a class of compounds that includes 2-(hexyloxy)phenol, are known to undergo multiple biotransformations after ingestion, yielding metabolites of different biological properties . These transformations occur primarily in the gastrointestinal tract and the liver, involving metabolic reactions such as hydrolysis, glucuronidation, methylation, C-C bond cleavage, and ring opening .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . Therefore, it is possible that 2-(Hexyloxy)phenol may have similar effects.

Action Environment

The action of 2-(Hexyloxy)phenol, like other phenolic compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds that can interact with 2-(Hexyloxy)phenol

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

2-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497131 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexyloxy)phenol | |

CAS RN |

31189-03-4 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

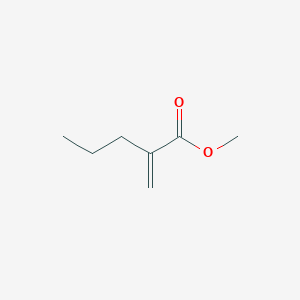

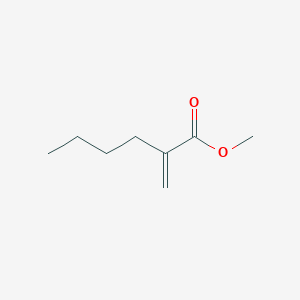

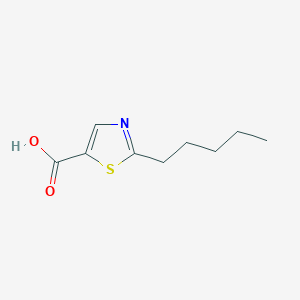

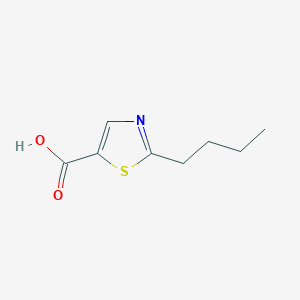

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)

![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)

![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)

![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)